

Application Note & Protocol: Preparation of 0.5M EDTA Stock Solution (pH 8.0)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethylenediaminetetraacetate*

Cat. No.: *B8759487*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a 0.5M Ethylenediaminetetraacetic acid (EDTA) stock solution, adjusted to a pH of 8.0. EDTA is a widely used chelating agent in biological and chemical research to sequester divalent metal ions.

Introduction

Ethylenediaminetetraacetic acid (EDTA) is a polyamino carboxylic acid that acts as a potent chelating agent, forming stable complexes with divalent and trivalent metal ions. In molecular biology and drug development, EDTA is crucial for inactivating metal-dependent enzymes, such as DNases, and for protecting nucleic acids from degradation.^{[1][2]} The disodium salt of EDTA is commonly used for solution preparation, but it requires a pH of approximately 8.0 to fully dissolve in water.^{[3][4][5]} This protocol outlines the standardized procedure to prepare a 0.5M EDTA stock solution at this required pH.

Data Presentation

The following table summarizes the necessary reagents for preparing 1 liter and 100 milliliters of 0.5M EDTA solution.

Reagent	For 1 Liter (1000 mL)	For 100 mL	Final Concentration
EDTA Disodium Salt Dihydrate	186.1 g[6]	18.61 g[1]	0.5 M
Distilled/Deionized Water	Initially 800 mL[6]	Initially 80 mL[1]	-
Sodium Hydroxide (NaOH) Pellets	~20 g[2][7]	~2 g[1]	For pH adjustment
Final Volume	1000 mL	100 mL	-

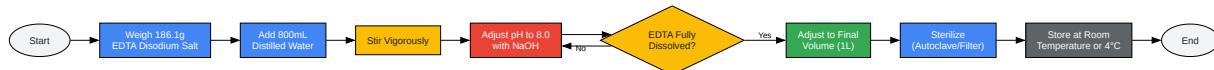
Experimental Protocol

This protocol details the step-by-step methodology for preparing a 0.5M EDTA solution with a final pH of 8.0.

Materials and Equipment:

- EDTA disodium salt dihydrate ($C_{10}H_{14}N_2Na_2O_8 \cdot 2H_2O$)
- Sodium hydroxide (NaOH) pellets or a 10 M NaOH solution
- Deionized or distilled water
- Glass beaker or flask (e.g., 2-liter beaker for a 1-liter solution)
- Graduated cylinder
- Magnetic stirrer and stir bar
- pH meter
- Spatula and weighing paper/boat
- Autoclave or 0.22 μ m filter for sterilization

Procedure:


- Initial Mixing: In a beaker, add 186.1 g of EDTA disodium salt dihydrate to 800 mL of distilled water (for a 1 L final volume).[2][6]
- Stirring: Place the beaker on a magnetic stirrer and add a magnetic stir bar. Stir the solution vigorously. The EDTA will not dissolve at this stage.[8]
- pH Adjustment: While stirring, gradually add sodium hydroxide (NaOH) pellets or a concentrated NaOH solution to the suspension.[1][8] Use a pH meter to monitor the pH of the solution. The EDTA will begin to dissolve as the pH approaches 8.0.[5][6] Be patient, as this process can take some time.[1] Add NaOH slowly to avoid overshooting the target pH.[6]
- Final Volume Adjustment: Once the EDTA is completely dissolved and the pH is stable at 8.0, transfer the solution to a 1000 mL graduated cylinder. Add distilled water to bring the final volume to 1 liter.[2][8]
- Sterilization: For sterile applications, the solution can be sterilized by autoclaving on a liquid cycle or by passing it through a 0.22 μm filter.[1][4]
- Storage: Store the 0.5M EDTA solution at room temperature or at 4°C.[1][9]

Safety Precautions:

- Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemicals.
- The dissolution of NaOH is an exothermic reaction and can generate heat. Handle with care.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of the 0.5M EDTA stock solution.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing 0.5M EDTA stock solution, pH 8.0.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. toptipbio.com [toptipbio.com]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of EDTA solution - Sharebiology sharebiology.com
- 5. sciencenotes.org [sciencenotes.org]
- 6. 0.5 M EDTA Solution Recipe thoughtco.com
- 7. ibisci.com [ibisci.com]
- 8. 0.5M EDTA protocols.io
- 9. EDTA Solution 0.5 M pH 8.0, Buffers and Reagents - Jena Bioscience jenabioscience.com
- To cite this document: BenchChem. [Application Note & Protocol: Preparation of 0.5M EDTA Stock Solution (pH 8.0)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8759487#protocol-for-preparing-0-5m-edta-stock-solution-ph-8-0>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com